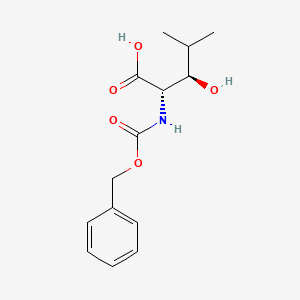
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a methyl group on the fourth carbon of the pentanoic acid chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Hydroxylation: The hydroxyl group is introduced at the third carbon through a hydroxylation reaction. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced at the fourth carbon through a methylation reaction. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors for the protection, hydroxylation, and methylation steps, as well as the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium on carbon, hydrogen gas
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Removal of the benzyloxycarbonyl group to yield the free amino acid
Scientific Research Applications
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl and methyl groups contribute to the compound’s chiral properties, making it useful in asymmetric synthesis and chiral resolution processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid: Lacks the benzyloxycarbonyl protecting group.
(2S,3R)-2-(((Methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Has a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
(2S,3R)-2-(((Tert-butoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Has a tert-butoxycarbonyl protecting group instead of benzyloxycarbonyl.
Uniqueness
The presence of the benzyloxycarbonyl protecting group in (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid makes it particularly useful in peptide synthesis, as it provides stability and prevents unwanted side reactions during the synthesis process. The chiral nature of the compound also makes it valuable in asymmetric synthesis and chiral resolution applications.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-9(2)12(16)11(13(17)18)15-14(19)20-8-10-6-4-3-5-7-10/h3-7,9,11-12,16H,8H2,1-2H3,(H,15,19)(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
XHYHIJVULYZENW-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















